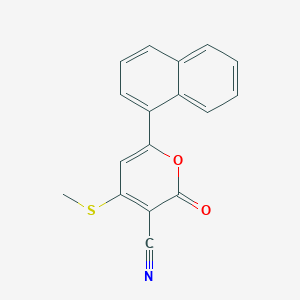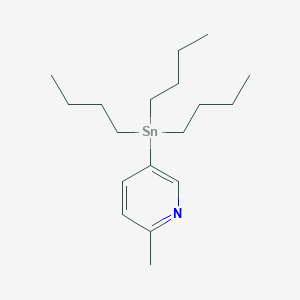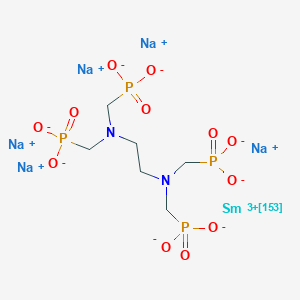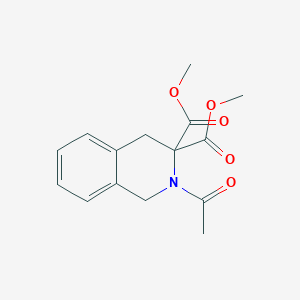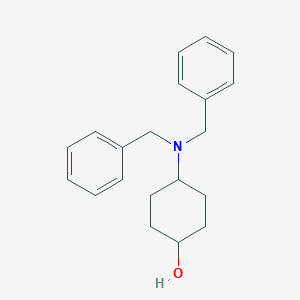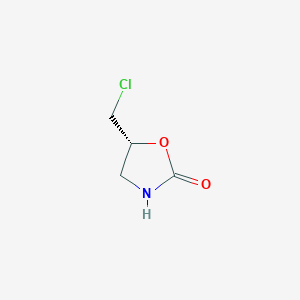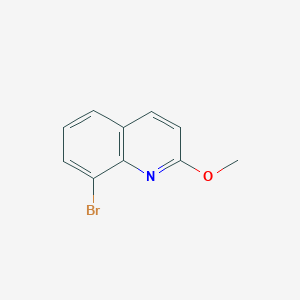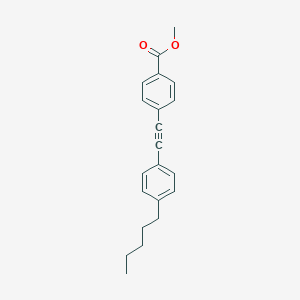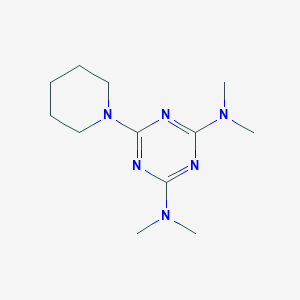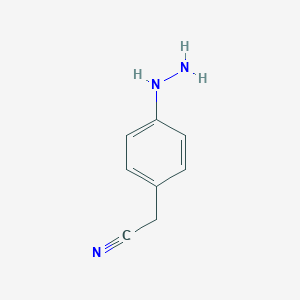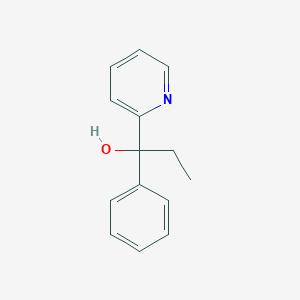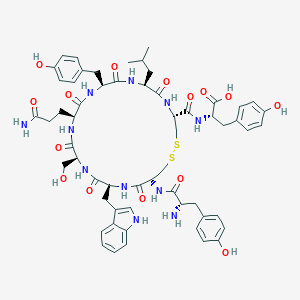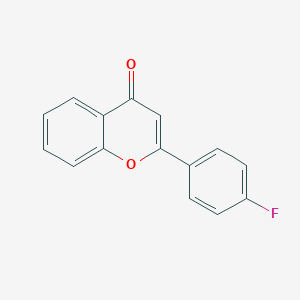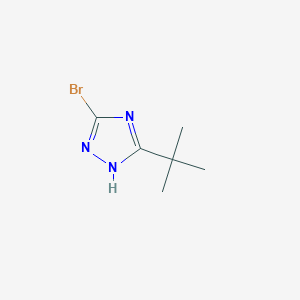![molecular formula C17H16BrN5O2 B179782 [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone CAS No. 111218-69-0](/img/structure/B179782.png)
[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone, also known as ABQM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ABQM is a quinazoline derivative that has been shown to possess promising pharmacological properties, including anti-inflammatory, antitumor, and anticonvulsant activities. In
Applications De Recherche Scientifique
[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting cancer cell proliferation. Additionally, [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has shown promise as an anticonvulsant agent by reducing seizures in animal models.
Mécanisme D'action
The mechanism of action of [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of lipoxygenase (LOX), another enzyme involved in inflammation. [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates the expression of genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has been found to reduce the frequency and duration of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone has also been shown to have low toxicity in animal studies. However, there are some limitations to using [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone in lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone. One area of interest is the development of [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is the use of [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone as an antitumor agent for the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone involves the reaction of 2-aminobenzoic acid with 2,6-dibromo-4-nitroaniline to form 4-amino-6-bromoquinazoline. The resulting compound is further reacted with piperazine to yield 4-(4-amino-6-bromoquinazolin-2-yl)piperazine. The final step involves the reaction of 4-(4-amino-6-bromoquinazolin-2-yl)piperazine with furan-2-carbaldehyde to produce [4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone.
Propriétés
Numéro CAS |
111218-69-0 |
|---|---|
Nom du produit |
[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Formule moléculaire |
C17H16BrN5O2 |
Poids moléculaire |
402.2 g/mol |
Nom IUPAC |
[4-(4-amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C17H16BrN5O2/c18-11-3-4-13-12(10-11)15(19)21-17(20-13)23-7-5-22(6-8-23)16(24)14-2-1-9-25-14/h1-4,9-10H,5-8H2,(H2,19,20,21) |
Clé InChI |
MPAIBNCLPBBQKT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4 |
SMILES canonique |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)N)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



